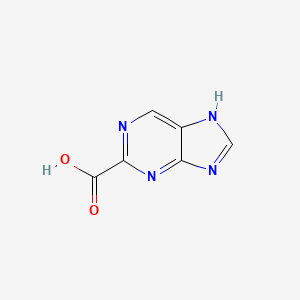

7H-purine-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7H-purine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,11,12)(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQXWJVQZHHBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)C(=O)O)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591818 | |

| Record name | 7H-Purine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-20-3 | |

| Record name | 9H-Purine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Purine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 7H-Purine-2-Carboxylic Acid

The construction of the this compound scaffold can be achieved through two principal strategies: building the heterocyclic system from simpler, acyclic molecules (de novo synthesis) or by chemically altering an existing purine (B94841) core.

De Novo Synthesis Approaches

De novo synthesis of the purine ring system involves the systematic assembly of the fused imidazole (B134444) and pyrimidine (B1678525) rings from acyclic precursors. The classical and most versatile approach for constructing the purine skeleton is the Traube synthesis, which typically involves the cyclization of a substituted 4,5-diaminopyrimidine (B145471). thieme-connect.de

To introduce a carboxylic acid group at the C-2 position, a 4,5-diaminopyrimidine can be condensed with a reagent that provides the C-2 carbon and its attached carboxyl group. One such strategy involves the reaction of a 4,5-diaminopyrimidine with a derivative of a dicarbonyl compound, such as diethyl oxalate. The initial condensation would form the pyrimidine ring fused to an intermediate, which upon further reaction and cyclization, yields the purine structure. For example, the cyclization of 4,5-diaminopyrimidines with carboxylic acids or their derivatives is a key step in building a substituted purine core. nih.govresearchgate.net

An alternative de novo route, which mirrors the biosynthetic pathway, involves building the pyrimidine ring onto a pre-formed imidazole intermediate. thieme-connect.de Syntheses starting from 4-aminoimidazole-5-carboxamide derivatives are common for creating purines. yu.edu.jo By selecting an appropriate cyclizing agent that contains a carboxyl functional group or its precursor, it is possible to construct the C-2 carboxylated purine ring.

A notable example of building upon an imidazole precursor is the cyclization of 4-amino-1H-imidazole-5-carboxamide with diethyl carbonate to yield xanthine (B1682287) derivatives, showcasing how a C2-oxygenated purine is formed. libretexts.org A similar principle applies to the synthesis of the 2-carboxylic acid derivative.

Modification of Pre-existing Purine Systems

Modifying an existing purine ring is a common and often more direct route to specific derivatives. These methods rely on the inherent reactivity of the purine scaffold to introduce or unmask the desired carboxylic acid functionality at the C-2 position.

A well-documented modification of the purine system involves the reaction of 6-chloropurine (B14466) with ω-amino acids. This reaction, however, functionalizes the C-6 position rather than the C-2 position, yielding N-(purin-6-yl)amino carboxylic acids. In a typical procedure, 6-chloropurine is refluxed with an appropriate ω-amino acid in an aqueous solution containing a base such as sodium carbonate (Na₂CO₃). researchgate.netuu.nl This reaction proceeds via a nucleophilic aromatic substitution, where the amino group of the ω-amino acid displaces the chlorine atom at the C-6 position of the purine ring.

The general scheme for this reaction is as follows:

> Scheme 1: Synthesis of N-(purin-6-yl)amino carboxylic acids.

This methodology provides moderate yields and is a robust method for creating purine-amino acid conjugates. researchgate.net

Table 1: Synthesis of N-(Purin-6-yl)amino Carboxylic Acids

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-Chloropurine, ω-Amino Acid | Na₂CO₃, H₂O, Reflux, 3 h | N-(Purin-6-yl)amino carboxylic acid | Moderate | researchgate.net |

Intramolecular cyclization is a powerful strategy for constructing complex fused heterocyclic systems, including purine analogs. nih.gov While not always leading directly to this compound itself, these reactions illustrate the formation of the core purine structure or related systems through ring closure.

For instance, new heterocyclic 1-deazapyrimido[1,2,3-cd]purine derivatives have been synthesized through the intramolecular cyclization of methyl 7-(oxiran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates. thieme-connect.de In another relevant example, 1,3,6-trisubstituted thiazolo[2,3-f]purine-2,4-diones are synthesized via the cyclization of carboxamide intermediates using reagents like 1,1,1,3,3,3-hexamethyldisilazane (HMDS) or polyphosphoric acid (PPA). masterorganicchemistry.com These examples highlight the utility of intramolecular cyclization in forming the fused ring system characteristic of purines from appropriately substituted precursors.

Introducing a carboxylic acid group, or a precursor that can be readily converted to it, onto a pre-existing purine ring via nucleophilic substitution is a key synthetic strategy. The most common precursor is the nitrile (cyano) group (-CN), which can be hydrolyzed to a carboxylic acid (-COOH). libretexts.orglibretexts.org

The synthesis involves two main steps: cyanation of a halopurine followed by hydrolysis. A 2-halopurine, such as 2-chloropurine, can serve as the starting material. However, direct cyanation of 9-unsubstituted purines can be challenging. A more effective method involves the cyanation of 6-chloropurines using tetraethylammonium (B1195904) cyanide (TEACN) in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO), which could be adapted for 2-chloropurines. cas.cz This reaction proceeds under mild conditions, typically in an aprotic solvent like acetonitrile (B52724) at room temperature. cas.czresearchgate.net

The general mechanism involves the nucleophilic attack of the cyanide ion on the electron-deficient carbon atom of the carbon-halogen bond. youtube.comchemguide.co.ukchemistrystudent.com

Once the 2-cyanopurine is formed, it can be converted to this compound through hydrolysis. This can be achieved under either acidic or basic conditions. libretexts.org

Acid Hydrolysis: The nitrile is heated under reflux with a dilute mineral acid (e.g., HCl), which directly yields the carboxylic acid. libretexts.org

Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous alkali solution (e.g., NaOH). This initially forms the carboxylate salt, which is then acidified with a strong acid to liberate the final carboxylic acid product. libretexts.org

Table 2: Two-Step Synthesis of Purine-2-Carboxylic Acid via Nucleophilic Substitution

| Step | Reactants | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Cyanation | 2-Chloropurine derivative | TEACN, DABCO, Acetonitrile, RT | 2-Cyanopurine derivative | cas.cz |

Derivatization Reactions for Functionalization and Analytical Purposes

This compound can be chemically modified, or derivatized, to enhance its properties for analytical detection or to create new molecules with specific functions. Derivatization is often necessary to improve volatility for gas chromatography (GC) or to enhance ionization efficiency and chromatographic behavior for liquid chromatography-mass spectrometry (LC-MS). nih.gov

The most common derivatization reactions for a carboxylic acid are esterification and amidation.

Esterification: The carboxyl group can be converted into an ester. For GC analysis, this is often done through silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) are highly effective for this purpose. uu.nl

Amidation: The formation of an amide bond is the most frequently used derivatization for the analysis of carboxylic acids by LC. nih.gov This is typically achieved by activating the carboxylic acid with a coupling reagent, which facilitates the reaction with an amine. Common coupling systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. peptide.comnih.govluxembourg-bio.comlibretexts.org The reaction of the activated carboxylic acid with an amine yields a stable amide derivative. uu.nl This method is highly versatile for creating a wide range of amide derivatives for various analytical and functional purposes. nih.gov

Table 3: Common Derivatization Reactions for this compound

| Reaction Type | Reagent System | Purpose | Product Type | Reference |

|---|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)acetamide (BSA) | Increase volatility for GC analysis | Trimethylsilyl ester | uu.nl |

| Amidation | EDC, HOBt, Amine | Improve detection for LC-MS, Functionalization | Amide | nih.govluxembourg-bio.com |

| Amidation | DCC, Amine | Functionalization, Peptide coupling | Amide | libretexts.org |

Esterification Protocols

Esterification of purine carboxylic acids is a fundamental transformation for creating derivatives with modified physicochemical properties. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of a coupling agent. For instance, the esterification of structurally similar purine derivatives like 7-theophyllineacetic acid has been achieved using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (4-DMAP) as a catalyst. researchgate.netsrce.hr This method, while effective, can sometimes lead to the formation of an N-acylurea byproduct through intramolecular rearrangement. researchgate.netsrce.hr

A general pathway for producing esters of this compound, such as the methyl ester, involves the direct esterification of the parent carboxylic acid. vulcanchem.com The synthesis of more complex esters, such as those derived from pyridinecarboxylic acid and a purine-containing alcohol, typically requires a multi-step process. ontosight.ai This involves the initial preparation of the purine derivative and the pyridinecarboxylic acid, followed by an esterification reaction to link the two moieties. ontosight.ai

Table 1: Esterification Reaction Parameters

| Reactants | Coupling Agents/Catalysts | Key Observations |

|---|---|---|

| 7-Theophyllineacetic acid, Diethylene glycol monomethyl ether | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (4-DMAP) | Formation of N-acylurea as a side product is possible. researchgate.netsrce.hr |

| This compound, Methanol | Acid catalyst (e.g., H₂SO₄) | A direct method for simple alkyl esters. vulcanchem.com |

Amidation Reactions for Nitrogen-Sensitive Detection

Amidation reactions are crucial for synthesizing purine derivatives with potential applications in various fields, including medicinal chemistry. The formation of an amide bond from a carboxylic acid and an amine is a well-established transformation. For purine-2-carboxylic acids, this can be achieved by coupling with various amines or amine-containing fragments.

The synthesis of N-substituted-8-purine derivatives has been accomplished through the cyclo-condensation of 5,6-diaminouracils with oxazolone (B7731731) derivatives. researchgate.net Furthermore, the synthesis of purine-linked piperazine (B1678402) derivatives involves coupling a purine intermediate with various carboxylic acid chlorides or isocyanates. bohrium.com In a different approach, the coupling of 2,6-dichloropurine (B15474) with 3-aminoquinoline, followed by the introduction of aryl amines at the C-2 position, has been used to create novel purine-based compounds. researchgate.net

Solid-phase synthesis has also been employed for the preparation of polyamides containing imidazole and pyrrole (B145914) carboxamides, demonstrating the versatility of amidation reactions in creating complex purine-containing molecules. google.com This technique allows for high stepwise coupling yields and the production of highly pure products. google.com

Silylation Techniques (e.g., Trimethylsilylation)

Silylation, particularly trimethylsilylation, is a widely used derivatization technique in gas chromatography (GC) to increase the volatility and thermal stability of non-volatile or thermally labile compounds like purine carboxylic acids. tcichemicals.com This process involves replacing active hydrogens in functional groups such as carboxylic acids, alcohols, and amines with a trimethylsilyl (TMS) group. sigmaaldrich.com

A common silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.comtcichemicals.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For sterically hindered carboxylic acids, the reaction may require elevated temperatures and longer reaction times to proceed to completion. sigmaaldrich.com

The trimethylsilylation of purine and pyrimidine bases has been studied extensively, with mass spectrometry being a key tool for characterizing the resulting derivatives. acs.org For example, the mass spectrum of 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine has been well-documented. nist.gov

Table 2: Common Silylating Agents and Their Applications

| Silylating Agent | Abbreviation | Typical Substrates |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides. sigmaaldrich.com |

N-Trimethylsilylimidazole | TMSI | Used for trimethylsilylation, particularly in GC applications. tcichemicals.com |

Formation of Hydrazones

Hydrazone formation is a versatile chemical reaction involving the condensation of a carbonyl compound (aldehyde or ketone) with a hydrazide. Purine carbohydrazides can react with aldehydes or ketones to form hydrazones, which serve as important intermediates in organic synthesis. smolecule.com For example, 7H-purine-6-carbohydrazide readily undergoes this reaction. smolecule.com

A novel hydrazone containing a thieno[2,3-d]pyrimidine (B153573) scaffold, a bioisostere of purine, was synthesized by reacting an acetohydrazide derivative with ninhydrin. mdpi.com Similarly, carbohydrazides can react with ortho-formylphenylboronic acids in aqueous solutions to form a mixture of hydrazones and heterocyclic products. rsc.org

The synthesis of 9-substituted-6-hydrazinopurine derivatives has been achieved through the reaction of 9-substituted-6-chloropurine with hydrazine (B178648) hydrate (B1144303). acs.org These hydrazinopurines can then be acylated with carboxylic acids to yield a variety of purine derivatives. acs.org

Synthesis of Related Purine Carboxylic Acid Derivatives

The core purine structure can be extensively modified to generate a diverse range of derivatives with unique properties.

N-Substituted Purine Carboxylic Acid Derivatives

The substitution at the nitrogen atoms of the purine ring system is a common strategy for creating new derivatives. 7-Substituted purines can be synthesized from 4-aminoimidazole-5-carbaldehyde oximes. mdpi.comyu.edu.jo Alkylation of 6-(trifluoromethyl)purine is another route to N-substituted purine derivatives. avcr.cz

The synthesis of 1-deazapyrimido[1,2,3-cd]purine derivatives has been accomplished through the intramolecular cyclization of methyl 7-(oxiran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, which are themselves derived from 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylic acids. univ.kiev.ua

Purine Conjugates with Omega-Amino Acid Residues

Conjugating purines with amino acids has been a fruitful area of research, leading to compounds with interesting biological activities. A number of purine conjugates have been synthesized where various N-heterocycles are attached to the 6-position of the purine nucleus via an omega-amino acid linker, –NH(CH₂)nCO–. nih.govnih.govresearchgate.net

The synthesis of these conjugates often involves the reaction of a 6-chloropurine derivative with an omega-amino acid. For example, N-(purin-6-yl)amino acids have been synthesized by reacting 6-chloropurine with the corresponding omega-amino acids in an aqueous sodium carbonate solution. nih.gov In a more complex synthesis, a purine conjugate with a 2-hydroxyethoxymethyl fragment at the N(9) position was prepared starting from an N-phthaloyl derivative, which was deprotected with hydrazine hydrate and then reacted with 9-[(2-acetoxyethoxy)methyl]-6-chloropurine, followed by alkaline hydrolysis. nih.gov

Conjugates of purines and amino acids have also been prepared through palladium-catalyzed cross-coupling reactions of halopurines with organometallic derivatives of amino acids. avcr.cz

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 7-theophyllineacetic acid |

| dicyclohexylcarbodiimide |

| 4-dimethylaminopyridine |

| methyl 7H-purine-2-carboxylate |

| 3-Pyridinecarboxylic acid |

| 5,6-diaminouracils |

| 2,6-dichloropurine |

| 3-aminoquinoline |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| trimethylchlorosilane |

| 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine |

| 7H-purine-6-carbohydrazide |

| ninhydrin |

| ortho-formylphenylboronic acid |

| 9-substituted-6-chloropurine |

| hydrazine hydrate |

| 4-aminoimidazole-5-carbaldehyde oximes |

| 6-(trifluoromethyl)purine |

| methyl 7-(oxiran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates |

| 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylic acids |

| 6-chloropurine |

Polycyclic Fused Purine Systems

The synthesis of polycyclic fused purine systems often involves the annulation of an additional ring onto the purine core. While direct examples starting from this compound are not extensively documented in readily available literature, the principles of forming such systems can be inferred from reactions of analogous purine derivatives. Methodologies for creating fused heterocyclic systems, such as triazolo-purines, often rely on the presence of reactive functional groups on the purine ring that can undergo intramolecular or intermolecular cyclization reactions. foliamedica.bgnih.govmdpi.comsioc-journal.cn

One established strategy for the synthesis of fused purine systems is the Traube purine synthesis, which involves the cyclization of a substituted pyrimidine. thieme-connect.de This general principle can be extended to the formation of polycyclic systems where a functionalized purine is used as the starting material for a subsequent ring closure. For instance, the synthesis of triazolo[3,4-e]purine derivatives has been achieved through a two-step process involving nucleophilic substitution at the C-2 position of a chlorinated purine, followed by an acid-catalyzed cyclization to form the triazole ring. foliamedica.bgnih.gov Although this example does not start with a carboxylic acid, it highlights a common pathway for ring annulation onto the purine core.

Another approach involves the oxidative cyclization of Schiff bases derived from purine amines. This method has been successfully employed for the synthesis of 8-substituted triazolo[5,1-b]purines. mdpi.com The reaction proceeds under mild conditions using an oxidizing agent like diacetoxyiodobenzene, avoiding the need for transition metal catalysts. mdpi.com

Furthermore, the construction of pyrimido[1,2,3-cd]purine derivatives has been accomplished through the intramolecular cyclization of 7-substituted pyrrolo[2,3-d]pyrimidines, which are themselves purine analogues. univ.kiev.ua This underscores the utility of intramolecular reactions in building fused systems. The table below summarizes synthetic approaches to related polycyclic fused purine systems, which could be conceptually adapted for this compound, likely after modification of the carboxylic acid group to a more reactive handle.

| Fused System | Synthetic Approach | Key Reagents/Conditions | Starting Material Analogue | Reference |

|---|---|---|---|---|

| Triazolo[3,4-e]purines | Nucleophilic substitution followed by acid-catalyzed cyclization | 1. Nucleophile (e.g., hydrazine) 2. Acid catalyst | 2,6-dichloropurine | foliamedica.bgnih.gov |

| Triazolo[5,1-b]purines | Oxidative cyclization of Schiff bases | Diacetoxyiodobenzene, CF₃COOH | Substituted foliamedica.bgmdpi.comCurrent time information in Bangalore, IN.triazolo[1,5-a]pyrimidin-7-amine | mdpi.com |

| Triazolo[3,4-i]purines | One-step condensation | Aliphatic monocarboxylic acid | 6-hydrazinyl-N⁹-substituted purine | sioc-journal.cn |

| Pyrimido[1,2,3-cd]purines | Intramolecular cyclization | Iodolactonization followed by cyclization | 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylic acids | univ.kiev.ua |

Metal-Organic Frameworks (MOFs) based on Purine Carboxylic Acid Ligands

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as their porosity, stability, and functionality, are highly dependent on the nature of the metal and the organic linker. Purine-containing carboxylic acids are attractive candidates for MOF ligands due to the presence of multiple coordination sites (N-heterocycle and carboxylate group) and the inherent biological relevance of the purine core. nih.govresearchgate.netacs.org

While specific studies detailing the use of this compound as the primary ligand in MOF synthesis are not prevalent in the reviewed literature, research on analogous purine carboxylic acid ligands provides significant insight into the potential of this compound in constructing MOFs. For example, two-dimensional (2D) layered MOFs have been successfully constructed using 5-((6H-purin-6-yl)amino)isophthalic acid as the organic ligand with lanthanide metals such as Ytterbium (Yb) and Erbium (Er). nih.govacs.orgacs.org These MOFs were synthesized via a solvothermal method. nih.govacs.org

The resulting structures demonstrate that the purine moiety and the carboxylate groups both participate in coordinating with the metal centers, leading to the formation of well-defined, stable frameworks. nih.gov The characterization of these MOFs revealed interesting catalytic properties, such as the photocatalytic oxidation of sulfides and the chemical fixation of CO₂. nih.govacs.orgacs.org The catalytic activity is attributed to the specific electronic properties of the framework and the accessibility of active sites. nih.gov

The general approach to synthesizing these purine-based MOFs involves dissolving the purine carboxylic acid ligand and a corresponding metal salt in a suitable solvent, often a mixture including dimethylformamide (DMF), and heating the solution in a sealed container. The crystalline MOF product precipitates upon cooling.

The table below summarizes the findings for MOFs constructed from a related purine carboxylic acid ligand.

| MOF Designation | Metal Ion | Purine Carboxylic Acid Ligand | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|---|

| Yb-MOF | Ytterbium (Yb³⁺) | 5-((6H-purin-6-yl)amino)isophthalic acid | Solvothermal | Efficiently catalyzes the oxidation of sulfides to sulfoxides under blue light irradiation. | nih.govacs.org |

| Er-MOF | Erbium (Er³⁺) | 5-((6H-purin-6-yl)amino)isophthalic acid | Solvothermal | Exhibits good catalytic efficiency and substrate tolerance in the cycloaddition reaction of CO₂. | nih.govacs.org |

These examples strongly suggest that this compound would be a viable ligand for the synthesis of novel MOFs with potentially interesting structural and functional properties. The N7 and N9 atoms of the purine ring, along with the carboxylate group at the C2 position, provide multiple coordination points for metal ions, which could lead to the formation of diverse and complex framework topologies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of 7H-purine-2-carboxylic acid would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a downfield chemical shift, generally in the region of 10-13 ppm pressbooks.puboregonstate.edu. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding.

The protons attached to the purine (B94841) ring system would also exhibit characteristic chemical shifts. For the parent purine molecule, the protons at positions 2, 6, and 8 have been reported to resonate at specific frequencies hmdb.ca. In this compound, the substitution at the 2-position would lead to the absence of the H-2 signal and would influence the chemical shifts of the remaining purine protons, namely H-6 and H-8. The precise chemical shifts would be dependent on the solvent and the concentration of the sample.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet |

| H-6 | 8.0 - 9.0 | Singlet |

| H-8 | 8.0 - 9.0 | Singlet |

Note: The predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid group is expected to appear at a downfield position, typically in the range of 165–185 ppm pressbooks.puboregonstate.edu. The carbons of the purine ring system would also have characteristic chemical shifts. For the unsubstituted purine, the chemical shifts of the carbon atoms have been documented researchgate.net. The presence of the carboxylic acid group at the C-2 position would influence the chemical shifts of the surrounding carbon atoms in the purine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 165 - 185 |

| C-2 | 145 - 155 |

| C-4 | 150 - 160 |

| C-5 | 115 - 125 |

| C-6 | 140 - 150 |

Note: The predicted values are based on typical chemical shifts for similar functional groups and heterocyclic systems and data from related purine structures. researchgate.netepa.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A very broad absorption band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. pressbooks.pub The C=O stretching vibration of the carbonyl group in the carboxylic acid typically appears as a strong, sharp peak between 1710 and 1760 cm⁻¹. pressbooks.pubrsc.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1760 |

| N-H | Stretching | 3200 - 3500 |

| C=N, C=C (Purine Ring) | Stretching | 1400 - 1650 |

| C-N | Stretching | 1250 - 1350 |

Note: The expected wavenumber ranges are based on typical values for the indicated functional groups and vibrations in similar molecules. pressbooks.pubrsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would be expected at a mass-to-charge ratio corresponding to its molecular weight (164.12 g/mol ). nih.gov High-resolution mass spectrometry would allow for the precise determination of the elemental composition.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for purine derivatives include the loss of small molecules such as HCN and CO₂. The fragmentation of the carboxylic acid group could lead to the loss of H₂O or COOH. The study of purine de novo biosynthesis intermediates has shown that the purine ring itself can undergo characteristic fragmentation, providing insights into the structure of the core heterocycle. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization mass spectrometry technique well-suited for analyzing polar, thermally labile molecules like this compound. nih.gov The compound possesses both acidic (carboxylic acid) and basic (purine ring nitrogens) sites, allowing for analysis in both positive and negative ion modes. nih.gov

In positive ion mode, the molecule is expected to readily form the protonated molecular ion, [M+H]⁺. In negative ion mode, deprotonation of the carboxylic acid group leads to the formation of the [M-H]⁻ ion. The choice of mode can be optimized by adjusting the pH of the solvent. nih.gov

Tandem mass spectrometry (MS/MS) experiments can provide further structural information. A characteristic fragmentation pathway for carboxylic acids involves the neutral loss of carbon dioxide (CO₂; 44 Da) from the deprotonated molecular ion in negative mode. For purine derivatives, fragmentation of the [M+H]⁺ ion in positive mode often involves cleavage of substituent groups from the purine core. nih.gov Analysis of related purine metabolites is frequently accomplished using liquid chromatography coupled with ESI tandem mass spectrometry (LC-ESI-MS/MS). researchgate.net

| Ion Mode | Expected Ion | m/z (Calculated) | Common Fragmentation |

|---|---|---|---|

| Positive | [M+H]⁺ | 165.04 | Cleavage of the carboxylic acid group |

| Negative | [M-H]⁻ | 163.03 | Neutral loss of CO₂ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of this compound, which in turn confirms its elemental composition. osti.gov The theoretical exact mass is calculated from the sum of the masses of its constituent atoms (6 carbons, 4 hydrogens, 4 nitrogens, 2 oxygens).

This technique provides high mass accuracy, typically to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula. osti.govwiley.com For a molecule with the formula C₆H₄N₄O₂, the calculated monoisotopic mass provides a distinct signature that differentiates it from other compounds with the same nominal mass. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₄N₄O₂ | nih.gov |

| Calculated Monoisotopic Mass | 164.03342538 Da | nih.gov |

| Nominal Mass | 164 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its conjugated purine ring system. The UV spectra of purine itself are characterized by a series of broad, overlapping bands. acs.org The position of the absorption maxima (λmax) is sensitive to the solvent and the tautomeric form of the purine ring (N7-H vs. N9-H). acs.org While unconjugated carboxylic acids absorb at wavelengths too low to be useful (around 210 nm), the extensive conjugation in the purine ring results in absorption at higher wavelengths. Studies on related purine derivatives, such as theobromine (B1682246) and caffeine, show distinct absorption maxima around 274 nm in aqueous solutions. iucr.org The spectrum of this compound is expected to fall within a similar range, characteristic of π → π* transitions within the heterocyclic aromatic system.

X-ray Single-Crystal Diffraction Studies

X-ray single-crystal diffraction provides the most definitive structural elucidation of a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not available in the cited literature, studies on closely related purine derivatives and co-crystals of purines with carboxylic acids demonstrate the power of this technique. nih.govresearchgate.net For example, co-crystals of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with various carboxylic acids have been characterized, revealing detailed information about their crystal systems, space groups, and unit cell dimensions. researchgate.net Such an analysis for this compound would involve growing a suitable single crystal and exposing it to an X-ray beam to generate a diffraction pattern, which is then used to solve the structure. The resulting data would include the crystal system (e.g., monoclinic, triclinic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). researchgate.net

Following a comprehensive search for scholarly articles and research data, it has been determined that specific computational and theoretical investigations for the compound “this compound” are not available in the public domain. The stringent requirements of the request—to focus solely on this specific molecule and to provide detailed, data-backed findings for each subsection of the outline—cannot be met without dedicated research studies on this compound.

Computational chemistry and theoretical analyses such as Density Functional Theory (DFT) calculations, Ab Initio studies, Natural Bond Orbital (NBO) analysis, and others, are highly specific to the molecule being investigated. The electronic properties, molecular orbitals, and non-covalent interactions are unique to the precise atomic arrangement and constitution of "this compound."

While computational studies have been performed on related purine derivatives, the instructions explicitly forbid the inclusion of information that falls outside the scope of "this compound." Extrapolating data from other purines would not be scientifically accurate or adhere to the provided constraints.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy, detail, and specificity at this time. The creation of the specified data tables and detailed research findings is contingent on the existence of published computational studies for this exact compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Topological Analysis (e.g., AIM - Atoms in Molecules)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), is a theoretical framework that elucidates the nature of chemical bonding and molecular structure based on the topology of the electron density, a quantum mechanical observable. wikipedia.orguni-rostock.deamercrystalassn.orge-bookshelf.de This methodology allows for a quantitative description of the bonding within a molecule by identifying critical points in the electron density (ρ(r)). uni-rostock.denih.gov

For 7H-purine-2-carboxylic acid, a topological analysis would involve the following key aspects:

Identification of Critical Points: The analysis would locate the critical points in the electron density distribution. These include nuclear attractors (maxima in ρ(r)), bond critical points (BCPs) between atoms (saddle points in ρ(r)), ring critical points (RCPs) within the purine's bicyclic structure, and cage critical points (CCPs), if any. uni-rostock.denih.gov The presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond. researchgate.net

Analysis of Bond Critical Points: The properties of the electron density at the BCPs, such as its magnitude (ρ(rb)), the Laplacian of the electron density (∇²ρ(rb)), and the ellipticity (ε), provide quantitative information about the nature of the chemical bonds.

A high value of ρ(rb) is indicative of a strong covalent bond.

The sign of the Laplacian, ∇²ρ(rb), distinguishes between shared-shell (covalent) interactions (∇²ρ(rb) < 0) and closed-shell (ionic, hydrogen bond, van der Waals) interactions (∇²ρ(rb) > 0). researchgate.net

The ellipticity measures the extent to which charge is preferentially accumulated in a given plane and is used to assess the π-character of a bond.

Molecular Graph: The network of bond paths connecting the atomic nuclei forms the molecular graph, which represents the chemical structure of the molecule. For this compound, this would confirm the covalent connectivity of the purine (B94841) ring system and the carboxylic acid substituent.

Atomic Properties: QTAIM allows for the partitioning of the molecular space into atomic basins, enabling the calculation of atomic properties such as atomic charges, energies, and volumes. wikipedia.orggla.ac.uk This would provide insights into the charge distribution within this compound and the effect of the electron-withdrawing carboxylic acid group on the purine ring.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful computational tools used to study the behavior of molecules and their interactions with other molecules, particularly biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. harvard.eduresearchgate.net For this compound, docking simulations can be employed to predict its binding mode and affinity to various protein targets, such as kinases, for which purine derivatives are known inhibitors. tpcj.orgmdpi.com

The process would involve:

Preparation of the Ligand and Receptor: A three-dimensional structure of this compound would be generated and its energy minimized. A crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or MOE, the ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled. harvard.edu

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions.

For this compound, the following interactions with a hypothetical protein active site could be anticipated:

Hydrogen Bonding: The nitrogen atoms in the purine ring, the carbonyl oxygen, and the hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors and donors, forming interactions with amino acid residues like lysine (B10760008), arginine, aspartate, and glutamate.

π-π Stacking: The aromatic purine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Ionic Interactions: The deprotonated carboxylate group can form salt bridges with positively charged amino acid residues like lysine and arginine.

These simulations can provide valuable hypotheses about the potential biological targets of this compound and guide the design of more potent analogs. harvard.edunih.gov

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.netmdpi.com Computational models can be used to develop quantitative structure-activity relationships (QSAR) by correlating physicochemical properties or molecular descriptors with biological activity.

For a series of purine-2-carboxylic acid derivatives, a computational SAR study would involve:

Descriptor Calculation: A variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties, would be calculated for each analog.

Model Building: Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Such a model for this compound and its derivatives could reveal that:

The position and nature of substituents on the purine ring significantly impact binding affinity.

The electronic properties of the purine ring, modulated by substituents, are crucial for interaction with the target.

The presence and positioning of the carboxylic acid group are critical for specific hydrogen bonding or ionic interactions that anchor the ligand in the binding site. nih.govmdpi.comnih.gov

These computational SAR studies provide a rational basis for the optimization of lead compounds to improve their potency and selectivity. mdpi.comnih.gov

Tautomeric Equilibrium Analysis

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. Purine and its derivatives are known to exhibit prototropic tautomerism, which can have significant implications for their biological activity. ias.ac.inresearchgate.net

In the purine ring system, the most common tautomerism involves the migration of a proton between the N(7) and N(9) positions of the imidazole (B134444) ring. ias.ac.innih.govnih.gov

Gas Phase and Apolar Solvents: Theoretical calculations and experimental studies have shown that in the gas phase and in apolar solvents, the N(9)H tautomer is generally more stable than the N(7)H tautomer. acs.org This preference is attributed to the larger dipole moment of the N(7)H tautomer (around 5.8 D) compared to the N(9)H tautomer (around 3.8 D), which makes the N(9)H form energetically more favorable in non-polar environments. acs.org

Aqueous Solution: In aqueous solution, the situation is more complex. Experimental evidence suggests that purine exists as an approximately equal mixture of the N(7)H and N(9)H forms. ias.ac.inacs.org Some studies even suggest a slight predominance of the N(7)H form in water. acs.org The stabilization of the more polar N(7)H tautomer in aqueous solution is due to more favorable interactions with water molecules.

The relative energies of these tautomers can be calculated using high-level quantum chemical methods, providing quantitative insights into their equilibrium populations under different conditions. rsc.orgnih.gov

The presence of a carboxylic acid group at the C2 position of the purine ring can influence the N(9)H ⇌ N(7)H tautomeric equilibrium. The electronic nature of the carboxylic acid group and its potential for intramolecular interactions can alter the relative stabilities of the tautomers.

Electronic Effects: The carboxylic acid group is an electron-withdrawing group, which can affect the electron distribution in the purine ring and, consequently, the basicity of the nitrogen atoms. This modulation of electronic properties can shift the tautomeric equilibrium.

Intramolecular Hydrogen Bonding: The carboxylic acid group can potentially form an intramolecular hydrogen bond with the N(1) or N(3) nitrogen of the pyrimidine (B1678525) ring, which could indirectly influence the proton position in the imidazole ring.

Influence of Deprotonated Carboxylic Group: Studies on adenine (B156593) have shown that a deprotonated carboxylic group of an amino acid can induce a shift in the tautomeric equilibrium from the common N(9)H form to the rarer N(7)H and N(1)H forms. nih.gov This suggests that under physiological conditions where the carboxylic acid of this compound may be deprotonated, the tautomeric landscape could be significantly altered.

Computational studies modeling this compound in both its neutral and deprotonated forms would be necessary to fully elucidate the influence of the carboxylic acid moiety on the tautomeric preference. Such studies would calculate the relative energies of the N(7)H and N(9)H tautomers, taking into account solvent effects, to predict the predominant form in different environments.

Biological Activities and Mechanistic Studies in Vitro

Enzyme Inhibition Studies

Derivatives of 7H-purine-2-carboxylic acid have been identified as potent inhibitors of several enzymes, particularly within the protein kinase family. These findings highlight the versatility of the purine (B94841) scaffold in designing targeted therapeutic agents.

The purine structure is a well-established scaffold for developing inhibitors of protein kinases, which are crucial regulators of cell signaling, proliferation, and apoptosis. nih.gov Derivatives of this compound have been specifically investigated for their ability to inhibit Protein Kinase CK2 (formerly Casein Kinase 2) and Cyclin-Dependent Kinases (CDKs).

Protein Kinase CK2α Inhibition

Protein Kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers, making it an attractive therapeutic target. jst.go.jp Virtual screening methods have identified the this compound scaffold as a promising starting point for novel CK2α inhibitors. jst.go.jpnih.gov Structure-activity relationship (SAR) studies have revealed that inhibitory activity is critically dependent on substitutions at three key positions on the purine framework: a 4-carboxyphenyl group at the 2-position, a carboxamide group at the 6-position, and an electron-rich phenyl group at the 9-position. nih.govresearchgate.net

One of the initial lead compounds, 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl)benzoic acid, demonstrated an IC₅₀ value of 12 μM against CK2α. nih.gov Further optimization, particularly by introducing an electron-donating dimethylamino group to the phenyl ring at the 9-position, led to the development of a more potent inhibitor with an IC₅₀ of 4.3 µM. jst.go.jpnih.gov This suggests that both steric and electronic factors of the substituent at the 9-position influence inhibitory activity. jst.go.jp

Interestingly, X-ray crystallography and docking studies showed that these purine derivatives bind to the hinge region of CK2α in an unusual mode, notably without the involvement of a key water molecule that is often observed in other CK2α-inhibitor complexes. jst.go.jpnih.gov Subsequent research focused on designing compounds that would not displace this crystalline water molecule, leading to a significant enhancement in potency. nih.gov By changing the substituent at the 2-position from a 4-carboxyphenyl group to a 3-carboxyphenyl group, the resulting derivative showed a 12-fold increase in activity (IC₅₀ of 1.0 μM). nih.gov Further modification with a 4-fluorophenyl group at the 9-position improved the IC₅₀ to 0.18 μM, a 167-fold improvement over the original 4-carboxyphenyl derivative. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinase CK2α

| Compound Name | Substitution Details | IC₅₀ (μM) | Reference |

| 4-(6-Carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl)benzoic acid | 4-carboxyphenyl at C2, Phenyl at C9 | 12 | nih.gov |

| 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl)benzoic acid | 4-carboxyphenyl at C2, 4-(dimethylamino)phenyl at C9 | 4.3 | jst.go.jpnih.gov |

| 6-Carbamoyl-9-(4-fluorophenyl)-8-oxo-2-(3-carboxyphenyl)-8,9-dihydro-7H-purine | 3-carboxyphenyl at C2, 4-fluorophenyl at C9 | 0.18 | nih.gov |

| 6-Carbamoyl-8-oxo-9-phenyl-2-(3-carboxyphenyl)-8,9-dihydro-7H-purine | 3-carboxyphenyl at C2, Phenyl at C9 | 1.0 | nih.gov |

Cyclin-Dependent Kinase (CDK) Inhibition

Purine analogues such as R-Roscovitine (Seliciclib) are well-known inhibitors of CDKs. rajpub.com Building on this, new series of 2-aminopurine (B61359) derivatives have been designed and evaluated as CDK2 inhibitors. nih.gov While not directly this compound derivatives, these studies underscore the importance of the purine scaffold. For instance, introducing polar groups at the C-6 position of the purine was found to be beneficial for CDK2 inhibition. nih.gov One such derivative, compound 11l from the study, showed an IC₅₀ of 0.019 μM against CDK2, which was more potent than R-Roscovitine (IC₅₀ = 0.073 μM). nih.gov These findings are relevant as they guide the potential modification of the this compound core for activity against CDKs, a family of kinases critical for cell cycle regulation. nih.govgoogle.commdpi.com

The interaction between the p53 tumor suppressor protein and its negative regulator, HDM2 (human homolog of MDM2), is a critical target in oncology. gu.seresearchgate.net Inhibiting this interaction can reactivate p53, leading to tumor cell cycle arrest and apoptosis. gu.se A novel purine carboxylic acid-derived inhibitor served as the basis for optimization efforts to create potent inhibitors of the HDM2-p53 protein-protein interaction. gu.se

Research has focused on designing purine-based molecules that can mimic the key amino acid residues of p53 (Phe19, Trp23, and Leu29) that bind to a hydrophobic cleft on HDM2. gu.se One study evaluated a series of 8-(triazolyl)purines, with two compounds showing activity with IC₅₀ values of 10 μM and 56 μM in a fluorescence polarization assay. gu.se These studies highlight the potential of the purine scaffold to serve as a template for developing small-molecule inhibitors that can effectively disrupt this crucial protein-protein interaction, offering a promising strategy for cancer therapy in tumors with wild-type p53. gu.seresearchgate.net

Antimicrobial Research Applications

The purine core is a feature of various compounds investigated for antibacterial properties. A series of novel purine-linked piperazine (B1678402) derivatives were synthesized and evaluated for their potential to inhibit Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan by targeting the MurB enzyme. bohrium.com Several of these analogues demonstrated promising activity against the MTB H37Rv strain, with some possessing greater potency than the clinical drug Ethambutol. bohrium.com In a broader context, certain pyridobenzothiazine carboxylic acids, which share structural motifs with quinolone antibiotics, exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.gov While not direct derivatives of this compound, these findings highlight the utility of carboxylic acid-containing heterocyclic systems in the development of antibacterial agents.

Specific derivatives of purine carboxylic acids have shown significant promise as antiviral agents, particularly against Herpes Simplex Virus Type 1 (HSV-1). Research has demonstrated that conjugates of purine with 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govmdpi.combenzoxazine, attached via aminoalkanoyl linkers, exhibit high antiviral activity in vitro against HSV-1. mdpi.com This includes activity against strains of the virus that are resistant to acyclovir, a standard antiviral medication. mdpi.com

Other modifications to the purine structure have also yielded potent antiviral compounds. 9-alkoxy-6-chloropurines, which can be converted to 9-(3-hydroxypropoxy)guanine (B1168696) derivatives, show potent and selective activity against both HSV-1 and HSV-2. nih.gov Similarly, N-[2-(phosphonomethoxy)ethyl] (PME) derivatives of purines have been studied extensively. The 2,6-diaminopurine (B158960) derivative (PMEDAP) was found to be highly active against HSV-1 and HSV-2, and the 2-amino-6-chloropurine (B14584) derivative was also strongly active against herpes simplex viruses. acs.org

The investigation of purine analogues has extended to their potential use against protozoan parasites. Purines are essential for parasites like Leishmania, which are incapable of de novo purine synthesis and rely on salvaging them from their host. This dependency makes purine metabolism an attractive target for antiparasitic drugs. Studies have shown that certain tricyclic purine derivatives exhibit activity against species such as Leishmania amazonensis and Leishmania chagasi. researchgate.net Other purine analogues have also demonstrated activity against Leishmania donovani in vivo, further establishing the potential of this class of compounds in antiprotozoal research. researchgate.net

Antitumor and Antiproliferative Investigations (Cellular Level, In Vitro)

A significant body of research has focused on the cytotoxic effects of purine carboxylic acid derivatives against various cancer cell lines. A notable study involved N-[omega-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govmdpi.combenzoxazine. These compounds were tested against a panel of nine tumor cell lines and showed particularly high cytotoxic activity against 4T1 murine mammary carcinoma, COLO201 human colorectal adenocarcinoma, SNU-1 human gastric carcinoma, and HepG2 human hepatocellular carcinoma cells. nih.govdntb.gov.uadntb.gov.ua The study identified that the presence of both the difluorobenzoxazine fragment and the purine residue, connected by a linker of a specific length, was crucial for cytotoxic activity. dntb.gov.ua The mechanism for the most promising compound was determined to be the inhibition of DNA biosynthesis. nih.govdntb.gov.ua

Further studies on related purine conjugates, specifically those with omega-amino acids, revealed cytotoxic activity against the Jurkat cell line (human acute T-lymphoblastic leukemia). nih.govmdpi.com The cytotoxic potential of purine derivatives is broad, with various analogues showing inhibitory effects on other cancer cell lines, including those of the breast (MCF-7), lung (A549), and colon (HCT-116). mdpi.comnih.govsci-hub.se

Interactive Data Table: Cytotoxic Activity of N-(Purin-6-yl)aminopolymethylene Carboxylic Acid Derivatives

The table below summarizes the 50% cytotoxic concentration (CC₅₀) values for selected purine derivatives against various cancer cell lines, as determined by MTT assay after 72 hours of incubation. nih.govresearchgate.net

| Compound ID | 4T1 (µM) | COLO201 (µM) | SNU-1 (µM) | HepG2 (µM) | Jurkat (µM) |

| 1c | 0.8±0.1 | 0.8±0.1 | 3.1±0.3 | 3.1±0.3 | >10 |

| 1d | 0.5±0.1 | 0.5±0.1 | 1.6±0.2 | 2.1±0.3 | 6.4±0.4 |

| 1e | 1.0±0.1 | 1.0±0.1 | 3.2±0.4 | 3.3±0.4 | >10 |

| 1f | 1.5±0.2 | 1.1±0.1 | 4.1±0.4 | 4.6±0.5 | >10 |

| 2a | >10 | >10 | >10 | >10 | 8.7±0.5 |

| 2b | >10 | >10 | >10 | >10 | 9.1±0.6 |

| Doxorubicin | 0.1±0.01 | 0.2±0.02 | 0.1±0.01 | 0.2±0.02 | 0.05±0.01 |

Data represents the mean ± standard deviation from three independent experiments.

Inhibition of Cancer Cell Proliferation

There is no specific scientific literature detailing the in vitro inhibitory effects of this compound on the proliferation of cancer cells. The body of research on purine analogs demonstrates that various substituted derivatives exhibit antiproliferative properties against a range of cancer cell lines. researchgate.neted.ac.ukdergipark.org.tr However, these findings are associated with molecules that have been structurally modified and cannot be directly extrapolated to the unmodified this compound.

Modulators of Cellular Processes (e.g., DNA biosynthesis inhibition, apoptosis induction, cell cycle arrest)

Detailed mechanistic studies on this compound's role as a modulator of key cellular processes are not available in the current body of scientific research.

DNA Biosynthesis Inhibition: While some purine derivatives have been identified as inhibitors of DNA biosynthesis, there are no specific studies confirming this activity for this compound. mdpi.comdntb.gov.ua

Apoptosis Induction: The induction of apoptosis is a mechanism of action for several purine derivatives in cancer cells. researchgate.neted.ac.ukresearchgate.net However, research specifically demonstrating that this compound can trigger programmed cell death is lacking.

Cell Cycle Arrest: Similarly, while various substituted purines have been shown to cause cell cycle arrest at different phases, no such data exists specifically for this compound. researchgate.netresearchgate.net

Nucleic Acid Interaction Studies

DNA Binding Investigations

There are no published studies that specifically investigate the interaction and binding of this compound with DNA. Research into the DNA binding properties of purine compounds has typically involved metal complexes of purine derivatives or other structurally distinct analogs. ekb.egacs.org

Antioxidant Activity

Specific in vitro or in cell-culture assays to determine the antioxidant capacity of this compound have not been reported in the reviewed literature. The antioxidant potential of various other purine and xanthine (B1682287) derivatives has been explored, but these findings are not applicable to the specific chemical entity of this compound. cymitquimica.comcore.ac.uk

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is the foundational technique for separating 7H-purine-2-carboxylic acid from other components in a mixture prior to its detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of purines and their derivatives, including this compound. researchgate.net Given the compound's polarity and structural similarity to other endogenous molecules, reversed-phase (RP) HPLC is commonly employed. sielc.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical HPLC method involves a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.comacs.org Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of multiple purines and related polar compounds within a reasonable analysis time. acs.org For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile salts like phosphoric acid. sielc.comdoi.org Detection is commonly performed using a UV detector, as purine (B94841) structures inherently absorb UV light. acs.org

Table 1: Illustrative HPLC Chromatographic Conditions for Purine Analysis This table presents a generalized set of conditions based on typical methods for related compounds.

| Parameter | Condition | Source(s) |

| Column | Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 2.7 µm) | doi.org |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate | sielc.comdoi.org |

| Mobile Phase B | Acetonitrile or Methanol | sielc.comdoi.org |

| Elution Mode | Gradient | acs.org |

| Flow Rate | 0.3 - 0.4 mL/min | doi.orgsemanticscholar.org |

| Column Temperature | 30 - 50 °C | doi.orgsemanticscholar.org |

| Detector | UV-Vis or Diode Array Detector (DAD) | acs.org |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, low volatility, and thermal lability prevent it from being readily vaporized and passed through a GC column without decomposition. Therefore, a chemical modification step known as derivatization is mandatory. researchgate.net

Derivatization converts the polar functional groups (carboxylic acid and amine groups on the purine ring) into less polar, more volatile, and more thermally stable derivatives. researchgate.net This is often achieved through esterification of the carboxylic acid and silylation of the N-H groups. Reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or a combination of an alcohol (like n-butanol) with an acid catalyst followed by other derivatizing agents can be used. researchgate.netnih.gov Once derivatized, the compound can be analyzed using a standard GC system, typically coupled with a mass spectrometer (GC-MS) for definitive identification. core.ac.uksilae.it

Table 2: Common Derivatization Approaches for GC Analysis of Polar Analytes

| Derivatization Method | Reagent Example(s) | Target Functional Groups | Source(s) |

| Silylation | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide) | -NH, -OH, -COOH | researchgate.net |

| Esterification | Isobutyl chloroformate; 3N HCl in n-butanol | -COOH | researchgate.netnih.gov |

| Methylation | 14% Boron trichloride (B1173362) in methanol | -COOH | silae.it |

Mass Spectrometry Based Detection

Mass spectrometry (MS) is the preferred detection method for the analysis of this compound, especially when coupled with liquid chromatography (LC-MS). nih.gov This combination offers unparalleled sensitivity and selectivity, allowing for confident identification and accurate quantification even at very low concentrations in complex mixtures. plos.org

LC-ESI-MS/MS is the technique of choice for analyzing polar, non-volatile compounds like this compound. plos.org The eluent from the HPLC column is introduced into an electrospray ionization (ESI) source. nih.gov ESI is a soft ionization technique that generates charged droplets from the liquid stream; as the solvent evaporates, ions of the analyte are produced with minimal fragmentation. nih.gov This method is well-suited for polar molecules. nih.gov

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion), corresponding to the protonated or deprotonated molecule of this compound ([M+H]⁺ or [M-H]⁻), is selected in the first mass analyzer. This ion is then fragmented by collision with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. ajol.info This process provides a highly specific fragmentation pattern that serves as a structural fingerprint for the compound, enabling unambiguous identification. plos.orgresearchgate.net

Triple quadrupole mass spectrometry is a widely used platform for targeted quantification due to its high sensitivity and specificity. researchgate.net It operates by monitoring specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM). plos.org For this compound, a method would be developed to monitor the transition from its molecular ion (precursor) to one or more of its most abundant and specific fragment ions (products).

This targeted approach minimizes chemical noise and matrix interference, resulting in very low limits of detection and quantification. plos.org The development of a robust QQQ-MS method involves optimizing several parameters, including ionization source settings and collision energies for each specific analyte. plos.org

Table 3: Typical Ion Source and MS Parameters for Purine Analysis on a QQQ-MS System This table presents a generalized set of conditions based on a validated method for 27 purines and pyrimidines.

| Parameter | Setting | Source(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | plos.org |

| Capillary Voltage | 2.5 kV | plos.org |

| Desolvation Temperature | 650 °C | plos.org |

| Desolvation Gas Flow | 800 L/h | plos.org |

| Cone Gas Flow | 150 L/h | plos.org |

| Nebulizer Pressure | 6.0 bar | plos.org |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | plos.org |

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer. acs.org This hybrid configuration provides high-resolution and accurate mass measurements for both precursor and product ions. acs.orgdoi.org The high mass accuracy (typically below 5 ppm error) allows for the determination of the elemental formula of an unknown or target compound, greatly enhancing confidence in its identification. acs.org

In the context of analyzing this compound, LC-Q-TOF MS can be used for both targeted and untargeted screening. semanticscholar.org It can confirm the identity of the compound by measuring its exact mass and can also be used to elucidate the structure of related metabolites by analyzing the accurate masses of their fragment ions. doi.orgacs.org The high resolution of the TOF analyzer also helps to distinguish target analytes from isobaric interferences in complex biological matrices. acs.org

Table 4: General Operating Parameters for LC-Q-TOF MS Analysis

| Parameter | Setting | Source(s) |

| Ionization Source | ESI with Jet Stream Technology | doi.orgdoi.org |

| Mass Range (MS) | 100 - 1000 m/z | doi.org |

| Mass Range (MS/MS) | 50 - 600 m/z | doi.org |

| Resolution | > 8,000 (FWHM) | acs.org |

| Mass Accuracy | < 5 ppm (with internal calibration) | acs.org |

| Internal Reference Mass(es) | e.g., Purine (m/z 121.0509) | semanticscholar.org |

| Collision Energy (CID) | Ramped or fixed (e.g., 10, 20, 40 eV) | doi.orgsemanticscholar.org |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization of this compound primarily targets the carboxylic acid functional group to improve volatility for gas chromatography (GC) or to enhance detection sensitivity in liquid chromatography (LC). The key objectives of these derivatization techniques are to increase hydrophobicity, introduce a fluorescent or electroactive moiety, and improve ionization efficiency for mass spectrometric detection.

Pre-column fluorescence labeling is a widely employed technique to enhance the sensitivity of detection for compounds with poor chromophores or fluorophores. For this compound, this involves reacting the carboxylic acid group with a fluorescent tagging reagent prior to chromatographic separation.

Several reagents are available for the fluorescent labeling of carboxylic acids, such as 4-nitro-7-N-piperazino-2,1,3-benzoxadiazole (NBD-PZ) and 4-(N,N-dimethylaminosulphonyl)-7-N-piperazino-2,1,3-benzoxadiazole (DBD-PZ). nih.gov These reagents react with the carboxylic acid moiety in the presence of a condensing agent, such as diethyl phosphorocyanidate (DEPC), to form a highly fluorescent derivative. nih.gov Another potential reagent is 2-(11H-benzo[a]carbazol-11-yl)-ethyl-4-methylbenzenesulfonate (BCETS), which has been successfully used for the determination of various plant growth regulators containing carboxylic acid groups. nih.gov The resulting fluorescent ester can be detected with high sensitivity using a fluorescence detector following HPLC separation. This approach significantly lowers the limit of detection compared to UV detection. nih.gov

Table 1: Comparison of Fluorescence Labeling Reagents for Carboxylic Acids

| Reagent | Activating Agent | Typical Reaction Conditions | Detection Wavelengths (Ex/Em) |

| NBD-PZ | DEPC, Mukaiyama A | Room temperature, 30-60 min | ~470 nm / ~541 nm |

| DBD-PZ | DEPC, Mukaiyama A | Room temperature, 30-60 min | ~440 nm / ~569 nm |

| BCETS | Not specified | Not specified | Not specified |

This table is generated based on data for general carboxylic acids and represents a potential application to this compound.

For analytical systems equipped with a nitrogen-phosphorus detector (NPD), also known as a thermionic specific detector (TSD), converting the carboxylic acid group of this compound into an amide can significantly enhance detection selectivity and sensitivity. The NPD is highly responsive to nitrogen-containing compounds.

A common strategy involves the activation of the carboxylic acid with a reagent like 2-bromo-1-methylpyridinium (B1194362) iodide, followed by coupling with a simple aliphatic amine, such as dipropylamine (B117675) or diethylamine, to yield the corresponding amide. uu.nl This pre-column derivatization transforms the analyte into a molecule with an additional nitrogen-rich moiety, making it highly suitable for sensitive detection by GC-NPD. uu.nl This method is selective as it specifically targets the carboxylic acid function.

Gas chromatography (GC) is a powerful analytical technique known for its high resolution. However, its application is generally limited to volatile and thermally stable compounds. This compound, being a polar molecule, is not directly amenable to GC analysis. Trimethylsilylation is a common derivatization technique to overcome this limitation.

This method involves reacting the analyte with a trimethylsilylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS). tcichemicals.comtcichemicals.com The active protons on the carboxylic acid and the purine ring's nitrogen atoms are replaced by trimethylsilyl (B98337) (TMS) groups. nih.govacs.org This process neutralizes the polar functional groups, reduces intermolecular hydrogen bonding, and increases the volatility and thermal stability of the compound, allowing for its successful analysis by GC-MS. tcichemicals.comresearchgate.net

Table 2: Common Trimethylsilylating Reagents for GC Analysis

| Reagent | Abbreviation | Properties |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive, suitable for a wide range of polar compounds including carboxylic acids and amines. tcichemicals.com |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most volatile TMS-amides, its byproducts are also volatile, leading to cleaner chromatograms. nih.gov |

| N-Trimethylsilylimidazole | TMSI | Particularly effective for derivatizing hydroxyl groups and carboxylic acids. |

To enhance the detection of this compound in liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS), derivatization with 2-picolylamine (PA) is a highly effective strategy. nih.govresearchgate.net This method significantly improves the ionization efficiency of carboxylic acids in the positive ion mode of ESI-MS.

The derivatization reaction involves coupling the carboxylic acid group of this compound with 2-picolylamine in the presence of a condensing agent, such as a combination of 2,2'-dipyridyl disulfide and triphenylphosphine. nih.govresearchgate.net The resulting PA-amide derivative is highly responsive in ESI-MS and provides characteristic product ions during tandem mass spectrometry (MS/MS), which is ideal for sensitive and selective quantification using selected reaction monitoring (SRM). nih.govresearchgate.net Studies on other carboxylic acids have shown that PA derivatization can increase detection sensitivity by 9 to 158-fold, with limits of detection in the low femtomole range. nih.govresearchgate.net

Similar to 2-picolylamine, 2-hydrazinopyridine (B147025) (HP) is another effective derivatization reagent for enhancing the LC-ESI-MS/MS detection of carboxylic acids like this compound. nih.govresearchgate.net The derivatization chemistry is analogous to that of PA, where the carboxylic acid is activated and coupled with HP to form a stable derivative.

The resulting HP-derivative exhibits excellent response in positive ion ESI-MS and generates specific fragment ions in MS/MS analysis, enabling highly sensitive and selective quantification. nih.govresearchgate.net While both PA and HP are effective, PA has been reported to be of more practical use in some applications. nih.govresearchgate.net An analogue of HP, 2-hydrazinoquinoline (B107646) (HQ), has also been developed to increase the hydrophobicity and thus the retention of derivatized carboxylic acids in reversed-phase LC systems. nih.gov

Table 3: Comparison of PA and HP Derivatization for LC-MS

| Reagent | Typical Reaction Conditions | Key Advantages |

| 2-Picolylamine (PA) | 60°C for 10 min with condensing agents | High ESI response, characteristic MS/MS fragmentation, significant sensitivity enhancement. nih.govresearchgate.netsigmaaldrich.com |

| 2-Hydrazinopyridine (HP) | 60°C for 10 min with condensing agents | High ESI response, enables sensitive detection via SRM. nih.govresearchgate.net |

This table is based on general findings for carboxylic acids and represents a strong potential for application to this compound.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 7H-purine-2-carboxylic acid in laboratory settings?

- Answer : Researchers must adhere to GHS hazard classifications, including wearing PPE (gloves, lab coats, goggles) to avoid skin/eye contact and inhalation. Use fume hoods for ventilation, and store the compound under inert atmospheres to prevent degradation. Emergency procedures for spills include avoiding dust generation and using appropriate absorbents. Safety data for structurally similar purine derivatives highlight risks of acute toxicity and respiratory irritation .

Q. What synthetic methodologies are commonly used to prepare this compound?

- Answer : Oxidation of methyl-substituted purine precursors (e.g., 2-methylpurine) using strong oxidizing agents like potassium permanganate (KMnO₄) under controlled conditions (90–95°C, aqueous medium) is a standard approach. Post-reaction, acidification (pH ~4) isolates the product via filtration or recrystallization. Yields can vary (47–84%) depending on reaction time and purification steps, as demonstrated in analogous pyridine-carboxylic acid syntheses .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

- Answer : Key methods include:

- Elemental analysis (C, H, N content) to verify stoichiometry.

- NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks.

- HPLC for purity assessment (>98% by area normalization).

- Melting point determination to compare with literature values.

These techniques align with characterization protocols for related carboxylic acids .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound during synthesis?

- Answer : Systematic optimization involves:

- Temperature control : Maintaining 90–95°C to balance reaction rate and byproduct formation.

- Oxidant stoichiometry : Incremental addition of KMnO₄ to avoid over-oxidation.

- pH adjustment : Acidifying post-reaction mixtures to pH 4–5 for selective precipitation.

- Solvent selection : Using polar solvents (e.g., water/methanol mixtures) to enhance solubility.

Case studies on pyridine-carboxylic acid synthesis show yield improvements from 47% to 84% through iterative parameter adjustments .